1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea
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Overview
Description
1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea core with various substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:
- Solvents such as dichloromethane or tetrahydrofuran.
- Catalysts like triethylamine or pyridine.
- Temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
- Batch or continuous flow reactors.
- Use of automated synthesis equipment to ensure consistency and scalability.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea often involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(pyridin-4-ylmethyl)urea: Lacks the 1-pyridin-2-ylethyl substituent.
1-Benzyl-1-(1-pyridin-2-ylethyl)urea: Lacks the pyridin-4-ylmethyl substituent.
Uniqueness
1-Benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-1-(1-pyridin-2-ylethyl)-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-17(20-9-5-6-12-23-20)25(16-19-7-3-2-4-8-19)21(26)24-15-18-10-13-22-14-11-18/h2-14,17H,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTIDKKMQVCYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(CC2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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